N-[(3,5-dimethylphenyl)carbamothioyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[(3,5-dimethylphenyl)carbamothioyl]-2-(2-methylphenoxy)acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of N-[(3,5-dimethylphenyl)carbamothioyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-(2-methylphenoxy)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
N-[(3,5-dimethylphenyl)carbamothioyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further research in enzyme inhibition studies.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethylphenyl)carbamothioyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
N-[(3,5-dimethylphenyl)carbamothioyl]-2-(2-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-[(3,5-dimethylphenyl)carbamothioyl]-2-methylpropanamide: This compound has a similar structure but with a different substituent on the acetamide group, which may result in different chemical and biological properties.
Phenoxy acetamide derivatives: These compounds share the phenoxy acetamide core structure but have different substituents, leading to variations in their reactivity and applications.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and reactivity.
Properties
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-8-13(2)10-15(9-12)19-18(23)20-17(21)11-22-16-7-5-4-6-14(16)3/h4-10H,11H2,1-3H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGVPZFOXIEFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(=S)NC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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